6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine

Analytical reference standard Impurity profiling Mass spectrometry

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine is the identity-specific EP Impurity L reference standard for erlotinib HCl related substances testing per EP Monograph 33.3 (Draft). Its distinct MW (402.27 g/mol) and characteristic Cl₂ isotopic pattern ensure unambiguous chromatographic peak assignment and MS detection—substituting with Impurity M or Impurity A will invalidate method specificity. Critically, it retains the N-(3-ethynylphenyl)amino pharmacophore absent in simpler impurities, making it structurally essential for degradation pathway studies. Supplied with full characterization (HPLC, NMR, MS) and Certificate of Analysis, this standard directly supports ICH Q2(R2) method validation, system suitability, and cGMP batch release for ANDA/NDA regulatory submissions.

Molecular Formula C20H17Cl2N3O2
Molecular Weight 402.3 g/mol
CAS No. 183321-82-6
Cat. No. B3111552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine
CAS183321-82-6
Molecular FormulaC20H17Cl2N3O2
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl
InChIInChI=1S/C20H17Cl2N3O2/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20/h1,3-5,10-13H,6-9H2,(H,23,24,25)
InChIKeyOPZQXOBOVGSGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine (CAS 183321-82-6): A Pharmacopeial Reference Standard for Erlotinib Impurity L Procurement


6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine (CAS 183321-82-6) is a synthetic quinazoline derivative officially designated as Erlotinib EP Impurity L under the European Pharmacopoeia monograph for Erlotinib Hydrochloride (EP Monograph no. 33.3 – Draft) [1]. This compound is both a process-related impurity arising during erlotinib synthesis and a reported metabolite of erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It belongs to the 4-anilinoquinazoline class and is structurally distinguished from erlotinib by the presence of two 2-chloroethoxy substituents at the 6- and 7-positions of the quinazoline core, in place of the 2-methoxyethoxy side chains characteristic of the parent drug [2]. Molecular formula: C₂₀H₁₇Cl₂N₃O₂; molecular weight: 402.27 g/mol [3].

Why 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine Cannot Be Replaced by Generic Erlotinib or Other In-Class Impurity Reference Standards


Erlotinib impurities are structurally diverse compounds with distinct chromatographic retention times, mass spectrometric fragmentation patterns, and toxicological profiles [1]. Substituting 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine (EP Impurity L) with erlotinib itself or with a different EP-listed impurity (e.g., Impurity M, Impurity A) will produce a different HPLC retention time and a different precursor/product ion mass, directly invalidating the specificity of an analytical method validated for Impurity L [2]. Furthermore, this impurity retains the 3-ethynylphenyl moiety critical for EGFR binding, meaning it may possess residual pharmacological activity that structurally simpler impurities (e.g., the lactam Impurity A or the 4-chloro intermediate Impurity M) lack . Regulatory submissions (ANDA/NDA) that reference the EP monograph require identity-specific reference standards; a generic 'erlotinib impurity' cannot satisfy pharmacopeial traceability requirements [3].

Quantitative Differentiation Evidence for 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine (CAS 183321-82-6) Against Closest Comparators


Molecular Identity Differentiates EP Impurity L from Erlotinib and Impurity M by Molecular Weight and Elemental Composition

The target compound (CAS 183321-82-6) has a molecular weight of 402.27 g/mol and a molecular formula of C₂₀H₁₇Cl₂N₃O₂, containing two chlorine atoms that produce a distinctive isotopic pattern in mass spectrometry [1]. In contrast, erlotinib free base (CAS 183321-74-6) has a molecular weight of 393.44 g/mol (C₂₂H₂₃N₃O₄), and erlotinib hydrochloride (CAS 183319-69-9) has a molecular weight of 429.90 g/mol [2]. EP Impurity M (4-Chloro-6,7-bis(2-chloroethoxy)quinazoline, CAS 183322-21-6) has a molecular weight of 321.59 g/mol (C₁₂H₁₁Cl₃N₂O₂) and notably lacks the entire N-(3-ethynylphenyl)amino moiety, making it chromatographically and spectrometrically distinct from Impurity L . This molecular identity difference of Δ9.17 g/mol from erlotinib free base ensures unambiguous detection and quantification in HPLC and LC-MS/MS methods.

Analytical reference standard Impurity profiling Mass spectrometry

EP Pharmacopeial Designation as Impurity L Provides Regulatory Traceability Unavailable with Non-EP Listed Analogs

This compound is officially designated as Erlotinib EP Impurity L under the European Pharmacopoeia monograph for Erlotinib Hydrochloride (EP Monograph no. 33.3 – Draft), and it is supplied with detailed characterization data compliant with EP, USP, EMA, JP, and BP regulatory guidelines [1]. Vendors explicitly state that the product 'can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility' [2]. In contrast, non-EP-designated erlotinib impurities (e.g., Impurity 9, CAS for 6-(2-chloroethoxy)-7-(2-methoxyethoxy) derivative) or the 4-chloro intermediate (Impurity M, CAS 183322-21-6) lack equivalent multi-compendial recognition and may not satisfy regulatory expectations for identity-specific impurity control in ANDA/NDA submissions [3]. The HCl salt form of Impurity L is further described by vendors as 'designed to support both Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA), delivering the precision required for reliable results' and includes a detailed Structure Elucidation Report (SER) [4].

Pharmacopeial reference standard Regulatory compliance ANDA/NDA submission

Dual Identity as Both Process Impurity and Metabolite Distinguishes This Compound from Synthetic-Only Erlotinib Impurities

CAS 183321-82-6 is described by multiple authoritative suppliers as both 'a metabolite of Erlotinib' and a process-related impurity . This dual identity is significant because, in the metabolism and excretion study of erlotinib in healthy male volunteers, three major biotransformation pathways were identified: O-demethylation of the side chains followed by oxidation to a carboxylic acid (M11, 29.4% of dose), oxidation of the acetylene moiety to a carboxylic acid (M6, 21.0%), and hydroxylation of the aromatic ring (M16, 9.6%) [1]. While the specific metabolic fraction of this bis(2-chloroethoxy) species was not quantified as a major circulating metabolite in that study, its documented existence as a metabolite means it may appear in both forced degradation studies and in vivo pharmacokinetic samples [2]. In contrast, EP Impurity M (4-Chloro-6,7-bis(2-chloroethoxy)quinazoline, CAS 183322-21-6) is exclusively a synthetic intermediate formed during the chlorination step and has not been reported as a human metabolite . This means an analytical method that quantifies Impurity L must be capable of distinguishing it from other chloroethoxy-containing species in both drug substance stability samples and biological matrices.

Drug metabolism Process impurity Metabolite identification

HPLC Purity Specification Enables Quantitative Differentiation from Lower-Purity Generic Erlotinib Impurity Preparations

Suppliers of CAS 183321-82-6 report HPLC purity specifications that vary across vendors, enabling procurement decisions based on the intended application. ClearSynth reports purity by HPLC 'Not less than 90%' . SINCO (via WHMall) lists the compound at '95% HPLC' purity [1]. Chinese national reference standard suppliers report a certified purity value of '99.48%' for the Impurity L reference material [2]. For comparison, erlotinib hydrochloride API is typically specified at '≥98% (HPLC)' by Sigma-Aldrich and MedChemExpress . The 99.48% certified purity for Impurity L reference material approaches the purity levels expected of the active pharmaceutical ingredient itself, which is relevant because quantitative impurity methods require impurity reference standards of known, high purity to calculate accurate response factors and limit of quantification (LOQ) values. A reference standard with documented ≥99% purity allows direct use as a quantitative calibrator without applying a purity correction factor exceeding 1%, simplifying method validation.

HPLC purity Reference standard quality Analytical method validation

Comprehensive Characterization Data Package Supports Direct Use in cGMP-Compliant Quality Control Without Additional Re-Characterization

Suppliers of Erlotinib EP Impurity L (CAS 183321-82-6) provide a multi-technique characterization package that includes HPLC chromatographic purity, ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS) data, with results documented in a Certificate of Analysis (COA) compliant with EP regulatory guidelines [1]. Veeprho's HCl salt form additionally includes a 'detailed Structure Elucidation Report (SER)' [2]. In contrast, generic erlotinib impurity preparations from non-specialist chemical suppliers may only provide HPLC purity data without the full spectroscopic characterization suite required for cGMP-compliant quality control . The availability of ¹H and ¹³C-NMR assignments and X-ray diffraction data has been explicitly used in published literature to unambiguously confirm the structure of erlotinib impurities as structural isomers, demonstrating that NMR characterization is essential for distinguishing between regioisomeric impurity forms that co-elute under certain HPLC conditions [3]. The compound is stored under controlled conditions (2–8°C, protected from light and moisture) per COA instructions, ensuring long-term stability for use as a working reference standard.

Structure elucidation cGMP compliance Certificate of Analysis

Retention of the 3-Ethynylphenyl Moiety Distinguishes Impurity L from the 4-Chloro Intermediate (Impurity M) and Lactam Impurity A for EGFR Binding Relevance

The target compound retains the N-(3-ethynylphenyl)amino substituent at the quinazoline 4-position, which is the pharmacophore responsible for reversible binding to the ATP-binding site of the EGFR tyrosine kinase . This is confirmed by the SMILES notation: ClCCOC1=C(OCCCl)C=C2C(C(NC3=CC(C#C)=CC=C3)=NC=N2)=C1, which explicitly shows the ethynylphenylamino group [1]. In contrast, EP Impurity M (CAS 183322-21-6) is 4-Chloro-6,7-bis(2-chloroethoxy)quinazoline, which replaces the entire N-(3-ethynylphenyl)amino moiety with a chlorine atom at the 4-position and is exclusively a synthetic intermediate with no reported EGFR binding activity . EP Impurity A (CAS 179688-29-0) is 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one, a lactam that also lacks the 4-anilino pharmacophore [2]. For erlotinib, the clinically active metabolites OSI-420 and OSI-413 retain the ethynylphenyl group and exhibit 'comparable potency to erlotinib in in vitro non-clinical assays' [3], establishing that the ethynylphenyl moiety is essential for pharmacological activity. Therefore, Impurity L, which retains this moiety, carries a higher theoretical risk of residual pharmacological activity compared to Impurity M or Impurity A, and its toxicological qualification under ICH Q3A/Q3B must consider this structural feature.

Structure-activity relationship EGFR binding Impurity qualification

Priority Procurement Scenarios for 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine (CAS 183321-82-6) in Pharmaceutical Development and Quality Control


ANDA/NDA Analytical Method Development and Validation for Erlotinib Hydrochloride Drug Substance and Drug Product

When developing or validating an HPLC or LC-MS/MS method for the determination of related substances in erlotinib hydrochloride per EP or USP monographs, 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine serves as the identity-specific reference standard for EP Impurity L. Its distinct molecular weight (402.27 g/mol, Cl₂ isotopic pattern) ensures unambiguous chromatographic peak assignment and mass spectrometric detection, as established in the molecular identity comparison with erlotinib and Impurity M [1]. The compound's multi-compendial characterization data package (HPLC, ¹H-NMR, ¹³C-NMR, MS) enables direct use as a system suitability standard and quantitative calibrator without additional in-house characterization, accelerating method transfer to QC laboratories [2]. The HPLC purity specification of ≥95% (or ≥99% for certified reference material) supports accurate response factor determination and LOQ establishment, directly addressing ICH Q2(R2) validation requirements for specificity, linearity, and accuracy .

Forced Degradation and Impurity Profiling Studies for Erlotinib Stability-Indicating Methods

In forced degradation studies of erlotinib hydrochloride under oxidative, acidic, basic, thermal, and photolytic stress conditions per ICH Q1A(R2), 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine functions as a retention time marker and reference standard for impurity identification. Its dual identity as both a process-related impurity and a reported metabolite means it may be present in both stressed drug substance samples and biological matrices, as documented in the recent forced degradation study using RP-HPLC and Orbitrap LC-HRMS that identified fourteen erlotinib impurities [3]. The compound's retention of the N-(3-ethynylphenyl)amino pharmacophore—absent in Impurity M (4-chloro intermediate) and Impurity A (lactam)—makes it a structurally relevant marker for degradation pathways that preserve the EGFR-binding moiety, supporting toxicological risk assessment under ICH Q3A/Q3B [4].

Bioanalytical Method Development for Erlotinib Pharmacokinetic and Metabolism Studies

For LC-MS/MS methods quantifying erlotinib and its metabolites in human plasma, 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine can serve as both an impurity reference standard and a potential metabolite marker. Although the major circulating metabolites are OSI-420 and OSI-413 (desmethyl erlotinib isomers with EGFR IC50 comparable to erlotinib at ~2 nM), the bis(2-chloroethoxy) derivative has been reported as a metabolite of erlotinib and may appear in in vitro microsomal incubation or in vivo samples . Its distinctive molecular weight and chlorine isotopic signature facilitate selective detection in complex biological matrices without interference from endogenous compounds or co-administered medications. The availability of the compound with documented purity (90–99.48%) supports its use as a calibrator for semi-quantitative metabolite profiling in preclinical and clinical pharmacology studies .

cGMP Quality Control Release Testing of Erlotinib Hydrochloride API and Finished Dosage Forms

In cGMP-compliant QC laboratories performing batch release testing of erlotinib hydrochloride drug substance and tablets, 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine is required as the EP Impurity L reference standard for the 'Related Substances' test. The compound is supplied with storage instructions (2–8°C, protected from light and moisture) and a Certificate of Analysis documenting identity, purity, and stability, meeting the reference standard qualification requirements of 21 CFR Part 211 and ICH Q7 [5]. The HCl salt form additionally includes a Structure Elucidation Report (SER), providing the complete spectroscopic evidence package that FDA and EMA inspectors may request during pre-approval inspections (PAI) for ANDA submissions [6]. Procurement of a pharmacopeially traceable Impurity L reference standard with full documentation eliminates the regulatory risk of using an inadequately characterized in-house impurity preparation.

Quote Request

Request a Quote for 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.